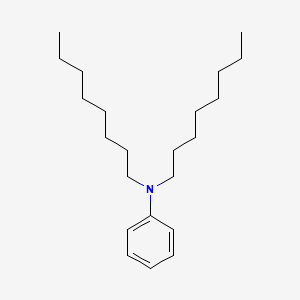

N,N-Dioctylaniline

CAS No.: 3007-75-8

Cat. No.: VC3768521

Molecular Formula: C22H39N

Molecular Weight: 317.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3007-75-8 |

|---|---|

| Molecular Formula | C22H39N |

| Molecular Weight | 317.6 g/mol |

| IUPAC Name | N,N-dioctylaniline |

| Standard InChI | InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

| Standard InChI Key | PTRSTXBRQVXIEW-UHFFFAOYSA-N |

| SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physical Properties

Molecular Structure

N,N-Dioctylaniline belongs to the family of N,N-dialkylanilines, featuring a phenyl ring bonded to a nitrogen atom that bears two octyl (C8H17) chains. The molecular formula is C22H39N, significantly larger than its shorter-chain analog N,N-dimethylaniline (C8H11N).

Physical Characteristics

By examining the properties of other N,N-dialkylanilines, we can infer several physical characteristics of N,N-dioctylaniline:

| Property | Expected Value | Comparison to N,N-Dimethylaniline |

|---|---|---|

| Physical State | Oily liquid at room temperature | Similar to N,N-dimethylaniline but with higher viscosity |

| Color | Likely pale yellow to colorless when pure | N,N-dimethylaniline is colorless when pure, yellow in commercial form |

| Odor | Likely amine-like | N,N-dimethylaniline has an amine-like odor |

| Water Solubility | Significantly lower than N,N-dimethylaniline | N,N-dimethylaniline: 1.2-2 g/L at 20°C |

| Boiling Point | Significantly higher than 194°C | N,N-dimethylaniline: 194°C |

| Density | Likely less than water but higher than N,N-dimethylaniline | N,N-dimethylaniline: 0.956 g/mL |

The presence of the long octyl chains would significantly decrease water solubility and increase the boiling point compared to shorter-chain analogs. The compound would likely exhibit greater lipophilicity and decreased volatility.

Synthesis Methods

Alkylation of Aniline

The most probable synthetic route for N,N-dioctylaniline would involve the alkylation of aniline with octyl halides or alcohols. This would follow similar principles to the synthesis of N,N-dimethylaniline, which is produced by alkylation of aniline with methanol in the presence of an acid catalyst .

Chemical Reactivity

General Reactivity Patterns

N,N-Dioctylaniline would likely exhibit reactivity patterns similar to other tertiary aromatic amines, though modified by the steric hindrance and electronic effects of the octyl chains:

-

Basic properties: Would function as a weak base, though less basic than aliphatic amines

-

Nucleophilicity: The nitrogen would act as a nucleophile, though hindered by the bulky octyl groups

-

Electrophilic aromatic substitution: The ring would be activated toward electrophilic attack, particularly at the para position

Industrial Applications and Uses

Research Applications

N,N-Dioctylaniline might find applications in research contexts:

-

Model compound for studying the effects of alkyl chain length on amine reactivity

-

Component in specialized membrane systems

-

Ligand in coordination chemistry

Environmental Considerations

Environmental Fate

The environmental behavior of N,N-dioctylaniline would be influenced by:

-

Low water solubility: Likely to partition into sediments and organic matter in aquatic environments

-

Biodegradability: The long alkyl chains may be susceptible to microbial degradation, though the tertiary amine structure might resist complete mineralization

-

Bioaccumulation potential: The lipophilic nature suggests potential for bioaccumulation in aquatic organisms

Research Status and Future Directions

Future Research Directions

Potential areas for future investigation include:

-

Comprehensive characterization of physical and chemical properties

-

Exploration of novel synthetic routes with improved yields and selectivity

-

Investigation of catalytic applications

-

Detailed toxicological and environmental fate studies

-

Structure-activity relationship studies comparing various chain-length dialkylanilines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume